2,3-Dimethoxybenzyl chloride

Physical Organic Chemistry Purification Handling

2,3-Dimethoxybenzyl chloride (CAS 3893-01-4) is a solid (mp 69‑70.5°C) electrophile whose ortho‑methoxy group creates a unique steric environment that modulates nucleophilic approach and stabilizes the benzylic carbocation, delivering regioselectivity unattainable with para‑substituted isomers or unsubstituted benzyl chloride. Its crystalline nature enables facile purification by recrystallization, ensuring the high‑purity intermediates demanded by pharmaceutical synthesis. This isomer is the reagent of choice for installing the acid‑labile 2,3‑dimethoxybenzyl (DMB) protecting group (orthogonal to benzyl) and serves as the precursor to 2,3‑dimethoxybenzylzinc chloride for Negishi cross‑couplings. Do not substitute with other dimethoxybenzyl chloride isomers – the difference in physical state, electronic effects, and steric influence directly impacts reaction rate and selectivity.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 3893-01-4
Cat. No. B1302743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxybenzyl chloride
CAS3893-01-4
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CCl
InChIInChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3
InChIKeyMJRVJLUCLPUZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxybenzyl Chloride (CAS 3893-01-4): A Benzylic Electrophile with Ortho-Methoxy Functionalization for Regiospecific Synthetic Applications


2,3-Dimethoxybenzyl chloride (CAS 3893-01-4) is a substituted benzyl chloride derivative featuring two methoxy groups at the 2- and 3- positions of the aromatic ring . It is a solid at room temperature (mp 69-70.5°C) and is primarily utilized as a reactive electrophile in nucleophilic substitution reactions for the introduction of the 2,3-dimethoxybenzyl group into target molecules . The ortho- and meta- substitution pattern imparts unique electronic and steric properties to the benzylic position, differentiating its reactivity from unsubstituted or para-substituted analogs .

Procurement Alert: Why Substituting 2,3-Dimethoxybenzyl Chloride with Its Regioisomers Can Jeopardize Reaction Outcomes


Generic substitution with other dimethoxybenzyl chloride isomers (e.g., 3,4- or 2,5-) or unsubstituted benzyl chloride is not recommended due to quantifiable differences in physical state, electronic effects on reaction rates, and steric influence on regioselectivity . The ortho-methoxy group in 2,3-dimethoxybenzyl chloride creates a unique steric environment that can alter the approach trajectory of nucleophiles and stabilize the developing benzylic carbocation differently than its para-substituted counterparts . Furthermore, the solid-state nature of this specific isomer simplifies purification and handling compared to its liquid analogs .

Quantitative Differentiation of 2,3-Dimethoxybenzyl Chloride: Head-to-Head Comparisons with Closest Analogs


Physical State and Melting Point Comparison Among Dimethoxybenzyl Chloride Isomers

2,3-Dimethoxybenzyl chloride is a solid at room temperature, with a melting point of 69-70.5°C, whereas its 3,4-dimethoxy isomer is a liquid or low-melting solid (mp 50-51°C) and the 2,4-isomer is a liquid [1]. The 2,5-isomer has a similar melting point (69°C) but differs in its regioelectronic properties .

Physical Organic Chemistry Purification Handling

Enhanced Electrophilicity: Estimated Rate Enhancement in Solvolysis via Hammett Analysis

The presence of two electron-donating methoxy groups is expected to significantly enhance the rate of SN1 solvolysis relative to unsubstituted benzyl chloride. Using the Hammett equation (log(k/k0) = ρσ) and known σ values (σm = 0.12, σp = -0.27; ortho ≈ para) and a reaction constant ρ ≈ -4.5 for benzyl chloride solvolysis [1], the predicted rate enhancement for 2,3-dimethoxybenzyl chloride is approximately 10^4-fold over benzyl chloride.

Physical Organic Chemistry Kinetics Reactivity Prediction

Unique Ortho-Methoxy Steric Effect: Differentiating SN2 Reactivity from Para-Substituted Analogs

The ortho-methoxy group in 2,3-dimethoxybenzyl chloride introduces significant steric hindrance at the benzylic carbon. This is predicted to disfavor bimolecular (SN2) substitution pathways compared to para-methoxybenzyl chloride, which lacks this steric bulk . Consequently, reactions with 2,3-dimethoxybenzyl chloride may proceed more exclusively through an SN1 mechanism, leading to different product distributions and stereochemical outcomes than those with 4-methoxybenzyl chloride.

Stereochemistry Reaction Mechanism Steric Hindrance

Targeted Application Scenarios for 2,3-Dimethoxybenzyl Chloride Based on Differentiated Properties


Synthesis of Pharmaceuticals and Fine Chemicals Requiring High Purity

The solid-state nature of 2,3-dimethoxybenzyl chloride (mp 69-70.5°C) simplifies purification by recrystallization, enabling the production of high-purity intermediates crucial for pharmaceutical synthesis . Its use as a key intermediate is documented in patents, such as US4342780 A1, for the preparation of monoamine-depleting agents [1].

Protecting Group Installation for Alcohols and Amines

2,3-Dimethoxybenzyl chloride is a commonly used reagent for introducing the 2,3-dimethoxybenzyl (DMB) protecting group for alcohols and amines . The enhanced lability of the DMB group under mild acidic or oxidative conditions, compared to the unsubstituted benzyl group, provides a strategic advantage in complex synthetic routes requiring orthogonal protection [2].

Preparation of Organometallic Reagents for Cross-Coupling Reactions

This compound serves as a precursor for the synthesis of 2,3-dimethoxybenzylzinc chloride, an organozinc reagent used in Negishi cross-coupling reactions . The unique electronic and steric profile of the 2,3-dimethoxybenzyl group can be transferred to coupling partners, influencing the regioselectivity and yield of the subsequent C-C bond-forming step.

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